molecular formula C12H8BrF3OS B12618629 {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol CAS No. 918164-68-8

{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol

Cat. No.: B12618629
CAS No.: 918164-68-8
M. Wt: 337.16 g/mol
InChI Key: VVHRZJGHMSSAMA-UHFFFAOYSA-N
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Description

{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted thiophenes.

Scientific Research Applications

{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol is unique due to its combination of a bromine atom, a trifluoromethyl group, and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

918164-68-8

Molecular Formula

C12H8BrF3OS

Molecular Weight

337.16 g/mol

IUPAC Name

[3-bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methanol

InChI

InChI=1S/C12H8BrF3OS/c13-9-5-10(18-11(9)6-17)7-1-3-8(4-2-7)12(14,15)16/h1-5,17H,6H2

InChI Key

VVHRZJGHMSSAMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)CO)Br)C(F)(F)F

Origin of Product

United States

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